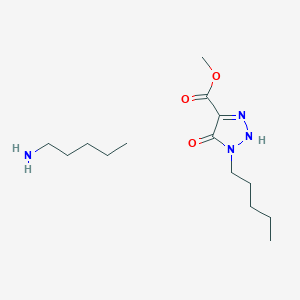![molecular formula C11H17N3O3 B14358154 Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate CAS No. 90579-17-2](/img/structure/B14358154.png)
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many pharmaceuticals and natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate typically involves the condensation of an amino ester with an imidazole derivative. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often involves high-temperature reactions with alcohols, aldehydes, or carboxylic acids in the presence of a dehydrogenating catalyst such as platinum on alumina . These methods are scalable and can produce large quantities of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the imidazole ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole-4-acetic acid, while substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit enzymes like cytochrome P450, affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that contains an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole core.
Uniqueness
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate is unique due to its specific ester and amino functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
90579-17-2 |
|---|---|
Fórmula molecular |
C11H17N3O3 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
ethyl 4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C11H17N3O3/c1-2-17-11(16)4-3-10(15)13-6-5-9-7-12-8-14-9/h7-8H,2-6H2,1H3,(H,12,14)(H,13,15) |
Clave InChI |
JOGXNQHHHGOILF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)NCCC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)


![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)

![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)

![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)

![6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione](/img/structure/B14358149.png)
![2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B14358157.png)
